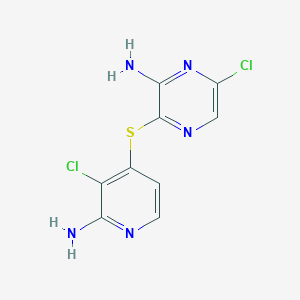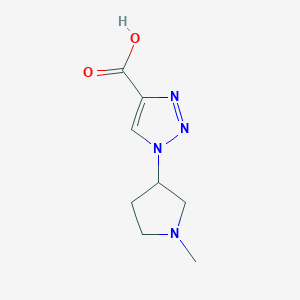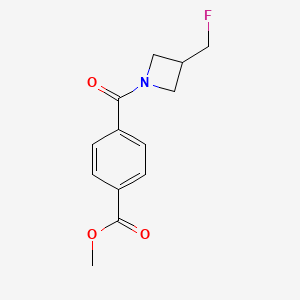![molecular formula C13H11NO6S B2523120 2-[1-carboxy-2-(methylsulfanyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid CAS No. 748776-67-2](/img/structure/B2523120.png)
2-[1-carboxy-2-(methylsulfanyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-carboxy-2-(methylsulfanyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is a complex organic compound characterized by its specific molecular structure. Known for its unique functional groups, this compound is significant in various fields, including organic chemistry, medicinal chemistry, and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Synthesizing this compound involves multiple steps, starting with the preparation of precursors. Typically, reactions such as esterification, amidation, and cyclization are involved. Key reagents include carboxylic acids, esters, and thiols, and catalysts like sulfuric acid or phosphoric acid are often used to facilitate these reactions. The reaction conditions generally require specific temperatures and pressures to ensure the desired product is formed with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. Large reactors and continuous flow processes ensure efficient production. Quality control measures, including chromatography and spectroscopy, are employed to verify the purity and consistency of the product.
化学反応の分析
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.
Substitution: : Substitution reactions typically occur at the functional groups, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents include strong acids and bases, oxidizing agents, and reducing agents. Reaction conditions often require controlled temperatures, pressures, and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the type of reaction. Oxidation typically yields sulfoxides or sulfones, while reduction may result in the corresponding alcohols or amines. Substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
Chemistry
In organic chemistry, this compound is used as a precursor for the synthesis of more complex molecules. Its functional groups make it a versatile intermediate in various chemical reactions.
Biology
In biological research, derivatives of this compound are studied for their potential bioactivity. They are used in assays to understand enzyme interactions and metabolic pathways.
Medicine
Medically, this compound or its derivatives might be investigated for pharmaceutical applications. Its structure-activity relationships (SAR) can provide insights into the development of new drugs with specific therapeutic effects.
Industry
In the industrial sector, this compound is used in the synthesis of polymers, coatings, and other materials. Its stability and reactivity make it suitable for various manufacturing processes.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The pathways involved can vary depending on the biological context, but often include signal transduction pathways, metabolic processes, or gene expression modulation.
類似化合物との比較
Unique Features
Compared to similar compounds, 2-[1-carboxy-2-(methylsulfanyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is unique due to its specific functional groups and molecular geometry. These features contribute to its distinct reactivity and biological activity.
Similar Compounds
Similar compounds include:
2-carboxyethyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
2-methylsulfanyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
1-carboxyethyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
These compounds share structural similarities but differ in their specific functional groups, leading to variations in their chemical behavior and applications.
特性
IUPAC Name |
2-(1-carboxy-2-methylsulfanylethyl)-1,3-dioxoisoindole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO6S/c1-21-5-9(13(19)20)14-10(15)7-3-2-6(12(17)18)4-8(7)11(14)16/h2-4,9H,5H2,1H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMFDCBSTQPYAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(C(=O)O)N1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(allylsulfanyl)-3-(2-pyridinyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2523043.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2523044.png)
![N-(3-methylphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2523045.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2523047.png)

![ethyl 2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate](/img/structure/B2523050.png)
![methyl 2-[2-(2-methylphenyl)-4,6-dioxo-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2523051.png)
![N-(3,4-dimethylphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2523052.png)
![1-Ethyl-3,4,9-trimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2523053.png)


![1'-(Prop-2-enoyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2523058.png)
